molecular formula C19H18Cl2N4S B12002561 5-(4-tert-butylphenyl)-4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide

5-(4-tert-butylphenyl)-4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide

Cat. No.: B12002561
M. Wt: 405.3 g/mol
InChI Key: VZCSYUHRRGNDKC-SSDVNMTOSA-N
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Description

5-(4-tert-butylphenyl)-4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-tert-butylphenyl)-4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Substitution Reactions: The tert-butylphenyl and dichlorophenyl groups are introduced through substitution reactions using suitable reagents and catalysts.

    Hydrosulfide Introduction: The hydrosulfide group is incorporated through a reaction with sulfur-containing reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper catalysts.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, triazole derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents. This compound may exhibit similar properties, making it a subject of interest in drug discovery.

Medicine

Medicinally, triazole derivatives are known for their antifungal, antiviral, and anticancer activities. This compound could be explored for similar therapeutic applications, particularly in the development of new drugs.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 5-(4-tert-butylphenyl)-4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.

    Phenyl-Substituted Triazoles: Compounds with phenyl groups attached to the triazole ring, showing comparable properties.

    Sulfur-Containing Triazoles: Triazole derivatives with sulfur groups, known for their diverse chemical reactivity.

Uniqueness

The uniqueness of 5-(4-tert-butylphenyl)-4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide lies in its specific substitution pattern and the presence of both tert-butyl and dichlorophenyl groups. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H18Cl2N4S

Molecular Weight

405.3 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-4-[(E)-(2,3-dichlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H18Cl2N4S/c1-19(2,3)14-9-7-12(8-10-14)17-23-24-18(26)25(17)22-11-13-5-4-6-15(20)16(13)21/h4-11H,1-3H3,(H,24,26)/b22-11+

InChI Key

VZCSYUHRRGNDKC-SSDVNMTOSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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